

SW1116 cell culture protocol and media conditions

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Compound of Interest

Compound Name: SW1116

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An Application Note on the Culture of SW1116 Human Colorectal Adenocarcinoma Cells

Introduction

The SW1116 cell line, established from a grade II colorectal adenocarcinoma of a 73-year-old Caucasian male, is a valuable in vitro model for cancer research and drug development.^{[1][2]} These cells are characterized by their epithelial-like morphology, adherent growth, and production of high levels of carcinoembryonic antigen (CEA).^{[1][2]} Genetically, the SW1116 line is hypotriploid, microsatellite stable (MSS), and harbors mutations in key oncogenes such as KRAS and TP53.^{[1][2][3]} This application note provides a comprehensive protocol for the successful culture, maintenance, and cryopreservation of SW1116 cells.

Cell Line Characteristics

A summary of the SW1116 cell line's key characteristics is presented below.

Characteristic	Description	Citations
Organism	Homo sapiens (Human)	[2]
Tissue of Origin	Colon (Colorectal Adenocarcinoma)	[1]
Cell Type	Epithelial	[1][2]
Morphology	Epithelial-like	[2][4]
Growth Mode	Adherent	[1][2]
Doubling Time	Approximately 54 - 69 hours (can be slower, up to 163 hours)	[2][3][5][6]
Karyotype	Hypotriploid	[1][2]
Key Products	Carcinoembryonic antigen (CEA), Keratin	[1][2]
Genetic Features	Microsatellite Stable (MSS); Mutations in KRAS (G12A) and TP53	[2][3]

Culture Media and Reagents

Successful cultivation of SW1116 cells requires specific media and reagents. The recommended components are detailed in the table below.

Component	Specification	Purpose	Citations
Base Medium	Leibovitz's L-15 Medium	Nutrient base formulated for use without CO ₂	[1][2]
Serum	Fetal Bovine Serum (FBS)	Provides essential growth factors	[1][4]
Supplement	L-Glutamine	Essential amino acid for cell growth	[1]
Complete Growth Medium	L-15 Medium + 10% FBS + 2mM L-Glutamine	Final medium for routine cell culture	[1]
Dissociation Agent	0.25% Trypsin-EDTA or 0.05% Trypsin-EDTA	Enzyme for detaching adherent cells	[1][2]
Wash Solution	Phosphate-Buffered Saline (PBS), Ca ²⁺ /Mg ²⁺ -free	Rinsing cell monolayer	[7]
Cryopreservation Medium	Complete Growth Medium + 5% DMSO or 50% L-15 + 40% FBS + 10% DMSO	Protects cells during freezing	[2][4]

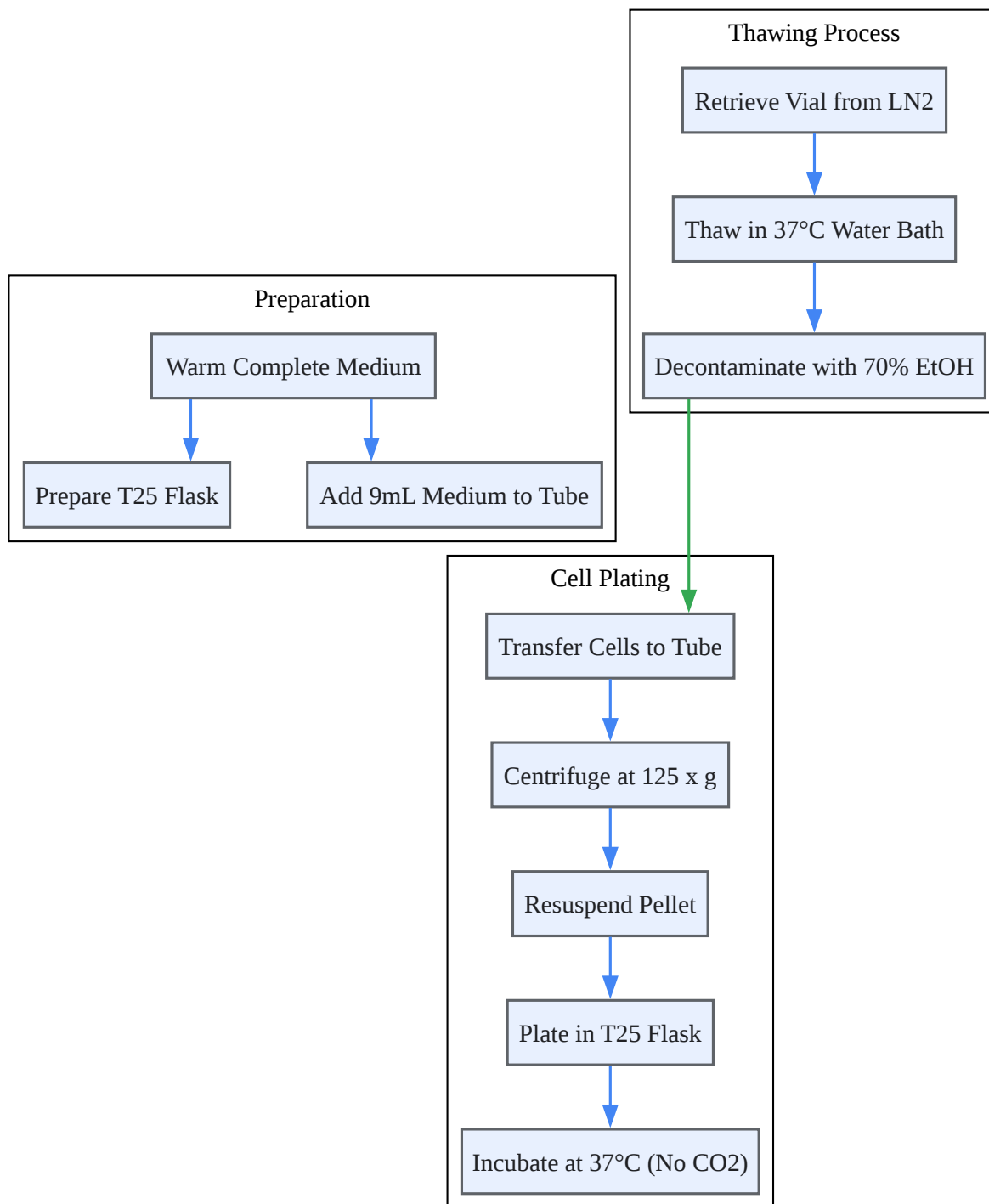
Experimental Protocols

Handling of Cryopreserved Cells and Initiation of Culture

Proper thawing of cryopreserved cells is critical to ensure high viability.

- Prepare a T25 culture flask with 4-5 mL of complete growth medium and warm it in a 37°C incubator.

- Warm an aliquot of complete growth medium in a 37°C water bath. Prepare a 15 mL centrifuge tube with 9.0 mL of this pre-warmed complete medium.[\[4\]](#)
- Remove the cryovial from liquid nitrogen vapor phase storage.
- Quickly thaw the vial by gentle agitation in a 37°C water bath (approximately 2 minutes). Keep the cap and O-ring out of the water to prevent contamination.[\[4\]](#)
- Once thawed, decontaminate the vial by spraying with 70% ethanol and transfer it to a sterile biosafety cabinet.[\[4\]](#)
- Aseptically transfer the contents of the vial to the prepared 15 mL centrifuge tube containing 9.0 mL of complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
- Carefully aspirate the supernatant, leaving the cell pellet.
- Gently resuspend the cell pellet in 1 mL of fresh complete medium and transfer the entire volume to the prepared T25 flask.[\[4\]](#)
- Incubate the flask at 37°C in a standard air atmosphere. L-15 medium is formulated for use without CO₂. If a CO₂ incubator is used, ensure the flask cap is tightly sealed.[\[1\]](#)[\[4\]](#)
- The first medium change should be performed after 24 hours to remove residual cryoprotectant.



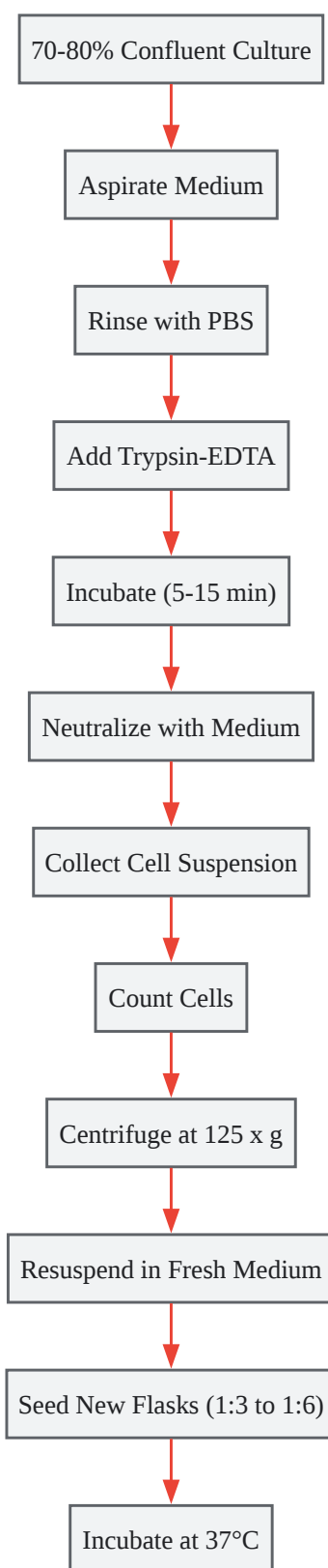
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Fig 1. Workflow for thawing cryopreserved SW1116 cells.

Subculturing Protocol

SW1116 cells should be passaged when they reach 70-80% confluency to maintain exponential growth.^[1]

- Aspirate the culture medium from the flask.
- Briefly rinse the cell monolayer with a Ca^{2+} / Mg^{2+} -free PBS or with the Trypsin-EDTA solution to remove residual serum that can inhibit trypsin activity.^[7] Aspirate the rinse solution.
- Add 2.0 to 3.0 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.
- Observe the cells under an inverted microscope. Cell detachment usually occurs within 5 to 15 minutes. If cells are difficult to detach, the flask can be placed at 37°C to facilitate the process.^[7] Avoid agitating the flask, as this can cause cells to clump.
- Once cells are detached, add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the cell suspension to a 15 mL conical tube.
- Determine cell viability and concentration using a hemocytometer or automated cell counter.
- Centrifuge the cell suspension at 125 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Seed new culture flasks at a recommended density of $2\text{--}3 \times 10^4$ cells/cm². This typically corresponds to a split ratio of 1:3 to 1:6.^{[1][2]}
- Incubate the new cultures at 37°C in a standard air atmosphere.^{[1][2]}



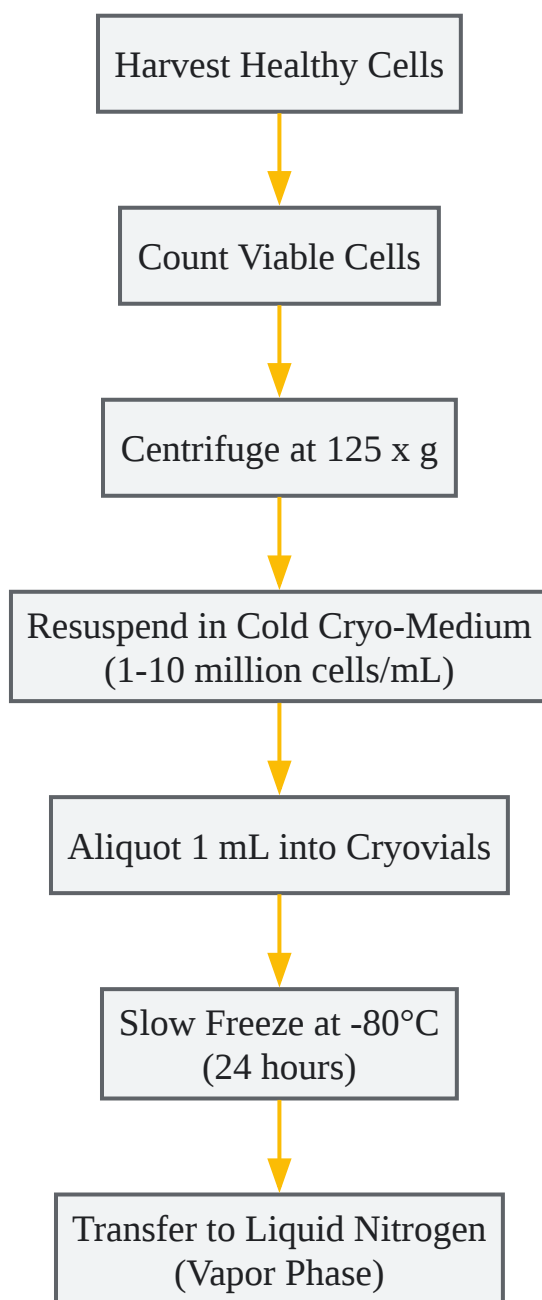
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Fig 2. Protocol for the subculture of SW1116 cells.

Cryopreservation Protocol

For long-term storage, SW1116 cells should be frozen at a viable and early passage number.

- Follow steps 1-8 of the subculturing protocol to obtain a single-cell suspension with a known cell count and viability.
- Centrifuge the cell suspension at 125 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in cold (4°C) cryopreservation medium at a density of 1×10^6 to 1×10^7 cells/mL.[4]
- Aliquot 1 mL of the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours to ensure a slow cooling rate of approximately -1°C per minute.
- For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen freezer.[2]
Note: Storing cells at -70°C or -80°C long-term will result in a significant loss of viability.[4]



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Fig 3. Workflow for cryopreserving SW1116 cells.

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